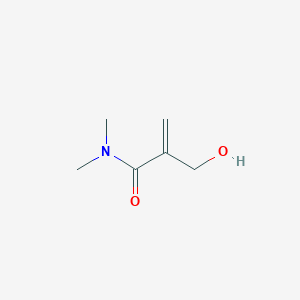
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group with a hydroxymethyl substituent and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- typically involves the reaction of 2-propenamide with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Propenamide} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl-} ]
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Propenamide, 2-carboxyl-N,N-dimethyl-.
Reduction: Formation of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the N,N-dimethyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N-(hydroxymethyl)-
- 2-Propenamide, N-(hydroxymethyl)-2-methyl-
- 2-Propenamide, N-(hydroxymethyl)-N-methyl-
Uniqueness
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- is unique due to the presence of both hydroxymethyl and N,N-dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
876908-50-8 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-5(4-8)6(9)7(2)3/h8H,1,4H2,2-3H3 |
InChI Key |
HIZROEXCAXJYBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
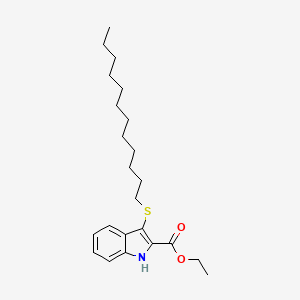
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

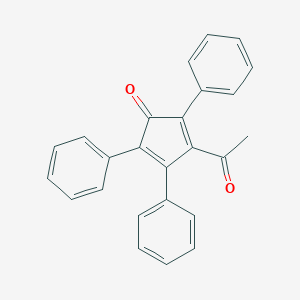
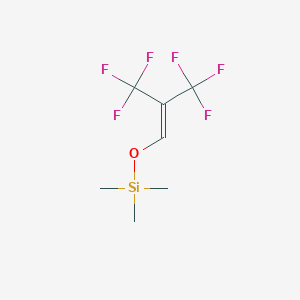
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
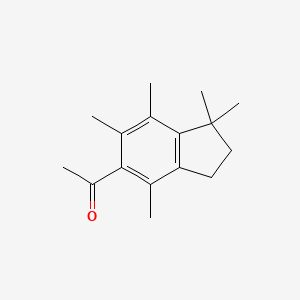
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
silane](/img/structure/B14180491.png)
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
